Cas no 1261233-25-3 ([1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester)
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
-
- [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
- SBB075135
- tert-butyl 1-(2-chloropyrimidin-4-yl)piperidin-3-yl(methyl)carbamate
- tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methylcarbamate
- (tert-butoxy)-N-[1-(2-chloropyrimidin-4-yl)(3-piperidyl)]-N-methylcarboxamide
- [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methylcarbamic
-
- Inchi: 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)12-7-8-17-13(16)18-12/h7-8,11H,5-6,9-10H2,1-4H3
- InChI Key: ROSISDOPBPVNOU-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(=N1)N1CCCC(C1)N(C(=O)OC(C)(C)C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 388
- Topological Polar Surface Area: 58.6
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 090278-500mg |
1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester |
1261233-25-3 | 500mg |
£320.00 | 2022-03-01 | ||
| Chemenu | CM491374-1g |
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate |
1261233-25-3 | 95% | 1g |
$628 | 2023-02-03 |
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Professional Introduction to [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1261233-25-3)
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1261233-25-3, represents a critical intermediate in the synthesis of various bioactive molecules. Its structural framework, characterized by a piperidine ring linked to a pyrimidine moiety, makes it a valuable scaffold for developing novel therapeutic agents.
The chemical structure of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester incorporates several key functional groups that contribute to its pharmacological potential. The presence of a chloro substituent on the pyrimidine ring and a tert-butyl ester group on the carbamic acid moiety enhances its reactivity and solubility, making it an ideal candidate for further chemical modifications. These features are particularly relevant in the context of medicinal chemistry, where structural diversity is often linked to improved biological activity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The compound [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has been extensively studied for its potential role in modulating kinases and other enzymes involved in cancer and inflammatory diseases. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are aberrantly activated in many cancers. This aligns with the broader trend in oncology research, where precision targeting of enzymatic pathways is crucial for developing effective therapies.
The synthesis of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are commonly employed to construct the complex framework of this molecule. The tert-butyl ester group serves as a protecting group for the carbamic acid moiety, allowing for selective functionalization at other sites while maintaining overall stability.
One of the most compelling aspects of this compound is its versatility in drug design. Researchers have leveraged its scaffold to develop libraries of derivatives with tailored biological activities. For example, modifications at the pyrimidine ring have led to compounds with enhanced binding affinity to specific protein targets. Similarly, alterations at the piperidine ring have been explored to improve metabolic stability and pharmacokinetic properties. These efforts underscore the importance of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester as a building block in modern drug discovery.
The pharmacological profile of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has been investigated through both computational modeling and experimental assays. Virtual screening methods have been used to predict potential interactions with biological targets, while wet-lab experiments have validated these predictions by measuring binding affinities and downstream effects on cellular pathways. Such integrated approaches are becoming increasingly standard in pharmaceutical research, ensuring that promising candidates like this one are thoroughly evaluated before advancing to clinical trials.
Recent advancements in biocatalysis and flow chemistry have also opened new avenues for synthesizing [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester and its derivatives on a larger scale. These technologies enable more efficient and sustainable production processes, which are essential for translating laboratory discoveries into commercialized therapies. Moreover, green chemistry principles are being increasingly adopted, with an emphasis on minimizing waste and reducing hazardous reagent usage.
The future direction of research involving [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-ylyl]-methyl-carbamic acid tert-butyl ester is likely to focus on expanding its therapeutic applications beyond oncology. Potential uses in neurodegenerative diseases, autoimmune disorders, and infectious diseases are being explored, driven by the compound's ability to modulate key biological pathways. As our understanding of disease mechanisms continues to evolve, so too will the innovative ways in which this versatile scaffold is utilized.
In conclusion, [1-(2-Chloro-pyrimidin-4-ylyl)-methyl-carbamic acid tert-butyl ester (CAS No. 1261233) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for developing novel therapeutics targeting a wide range of diseases. Through continued innovation in synthetic methodologies and pharmacological exploration, this compound is poised to make substantial contributions to human health.
1261233-25-3 ([1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)